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Compound of Interest

Compound Name: Pungiolide A

Cat. No.: B15590377

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine
natural product Plakinidone. Initially, a potential misspelling of the target compound as
"Pungiolide A" led to a careful re-evaluation and identification of Plakinidone as the correct
molecule of interest. This document focuses on the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data that were pivotal in the structural reassignment of this fascinating
five-membered lactone, originally isolated from marine sponges of the Plakortis genus.

Spectroscopic Data of Plakinidone

The structural elucidation and subsequent revision of Plakinidone's structure were heavily
reliant on comprehensive spectroscopic analysis. The following tables summarize the key NMR
and MS data as reported in the literature, providing a quantitative foundation for its molecular
architecture.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR data are essential for defining the connectivity and chemical environment
of each atom within the Plakinidone molecule. The data presented here corresponds to the
revised structure of Plakinidone.

Table 1: *H NMR Spectroscopic Data for Plakinidone
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

4 2.63 m

5 4.31 m

7a 1.45 m

7b 1.60 m

8a 1.25 m

8b 1.35 m

9a 1.25 m

9 1.35 m

10a 1.25 m

10b 1.35 m

11 1.55 m

12a 1.25 m

12b 1.35 m

13a 1.25 m

13b 1.35 m

14a 2.50 m

14b 2.55 m

16 7.05 d 85
17 6.75 d 85
20-Me 1.24 s

21-Me 0.85 d 6.5
22-Me 1.19 d 70
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Table 2: 13C NMR Spectroscopic Data for Plakinidone

Position Chemical Shift (6, ppm)
1 175.4
3 82.6
4 49.6
5 78.9
6 35.8
7 29.8
8 29.5
9 29.4
10 29.3
11 36.7
12 27.8
13 31.6
14 44.1
15 133.0
16 129.5
17 115.2
18 153.8
20-Me 21.8
21-Me 19.8
22-Me 15.6

Mass Spectrometry (MS) Data
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High-resolution mass spectrometry (HRMS) was crucial in determining the elemental
composition of Plakinidone and played a key role in its structural revision.

Table 3: Mass Spectrometry Data for Plakinidone

lon m/z [M+Na]+ Formula
Calculated 413.2617 C24H3804Na
Found 413.2612

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure
elucidation. The following outlines the general experimental methodologies employed for the
analysis of Plakinidone.

NMR Spectroscopy

IH NMR and 3C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were
dissolved in deuterated chloroform (CDCls), and chemical shifts are reported in parts per
million (ppm) relative to the residual solvent peak (6 7.26 for *H and & 77.16 for 13C). Standard
pulse sequences were used to acquire 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR
spectra.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using an Agilent 6210 ESI-TOF mass
spectrometer. The analysis was performed in positive ion mode, and the data was processed to
determine the accurate mass and elemental composition of the parent ion.

Workflow for Spectroscopic Analysis of Plakinidone

The following diagram illustrates the logical workflow from the isolation of Plakinidone to its
structural confirmation using spectroscopic techniques.
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Caption: Workflow of Plakinidone's Spectroscopic Analysis.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Plakinidone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590377#pungiolide-a-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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